(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a fluorinated aryl ketone derivative featuring a pyrrolidine scaffold substituted with a methylsulfonyl group. The methylsulfonyl group acts as a strong electron-withdrawing substituent, influencing electronic distribution, solubility, and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMCPVVYIOXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group: The final step involves coupling the difluorophenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the difluorophenyl group or the carbonyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Features: This compound (MW: 536.4 g/mol) shares fluorinated aromatic systems but incorporates a pyrazolo-pyrimidin core and a chromen-4-one scaffold instead of a pyrrolidine-methanone backbone.
- Physical Properties: Higher melting point (303–306°C) compared to typical methanone derivatives, likely due to extended π-conjugation and crystallinity .
- Applications : The presence of boronic acid intermediates and palladium catalysts suggests use in targeted drug discovery, possibly as a kinase inhibitor .
Structural Analog 2: (1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone
- Structural Features : Features a naphthalenyl group with dihydroxy and phenyl substituents (MW: 340.37 g/mol). The absence of fluorine or sulfonyl groups reduces electron-withdrawing effects compared to the target compound.
- Physical Properties : Lower molecular weight and hydroxy groups may enhance hydrogen bonding, increasing aqueous solubility relative to the sulfonyl-containing target compound.
- Hazard Profile: Safety data highlight risks of irritation, suggesting industrial or non-pharmaceutical applications, unlike the target compound’s inferred medicinal chemistry role .
Structural Analog 3: Anhydrous Crystalline (Thiopyran-Pyrrolidinyl Methanone)
- The sulfonyl group in the target compound contrasts with the thiopyran’s dioxo-sulfur group, affecting redox stability and bioavailability.
Data Tables
Discussion of Findings
- Structural Impact : Fluorine and sulfonyl groups in the target compound enhance metabolic stability and polarity compared to Analog 2’s hydroxy-naphthalenyl system. Analog 1’s extended heterocyclic core may improve target binding but reduce synthetic accessibility.
- Physical Properties : Analog 1’s high melting point underscores the role of aromaticity in stability, while Analog 3’s crystalline form highlights formulation advantages. The target compound’s properties likely balance solubility and bioavailability.
- Applications : The target compound’s structure aligns with medicinal chemistry trends for kinase inhibitors or anti-inflammatory agents, whereas Analog 3’s explicit pharmaceutical use supports its therapeutic relevance .
Biological Activity
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound involves several key steps that utilize various reagents and conditions. The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and subsequent functionalization with the difluorophenyl and methylsulfonyl groups.
Synthetic Route Overview:
- Formation of Pyrrolidine: The precursor pyrrolidine can be synthesized from readily available amines and carbonyl compounds.
- Introduction of Methylsulfonyl Group: This step typically involves the use of sulfonyl chlorides in the presence of a base to facilitate nucleophilic substitution.
- Attachment of Difluorophenyl Group: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or organotin reagents.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent.
Anticancer Activity
Recent studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells.
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines. For instance, an IC50 of 226 µg/mL was reported against HeLa cells, suggesting effective inhibition of cell proliferation .
The mechanism by which this compound exerts its effects appears to involve interference with microtubule dynamics. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
-
Study on HeLa Cells:
- Objective: To evaluate the antiproliferative effects.
- Findings: The compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
-
Study on A549 Cells:
- Objective: To assess cytotoxicity and mechanism.
- Findings: Results indicated that the compound caused G2/M phase arrest and increased levels of reactive oxygen species (ROS), leading to cell death.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 226 | Microtubule disruption |
| This compound | A549 | 242.52 | ROS generation |
Q & A
Q. How does stereochemistry influence target binding and metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
